1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

描述

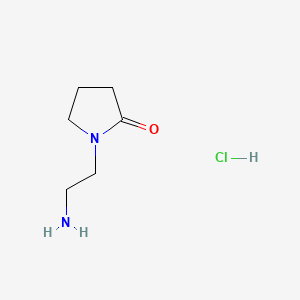

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam ring, and is characterized by the presence of an aminoethyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2-pyrrolidinone with ethylenediamine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

化学反应分析

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

科学研究应用

Drug Development

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride has been utilized as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise in several therapeutic areas:

- Antipsychotic Agents : Research indicates that derivatives of pyrrolidinones can be effective in treating psychiatric disorders. For instance, certain pyrrolidinone derivatives have been studied for their potential to modulate neurotransmitter systems involved in mood regulation .

- Anticonvulsant Activity : Compounds derived from this scaffold have demonstrated anticonvulsant properties in animal models. For example, derivatives synthesized through cyclocondensations exhibited significant activity in preventing seizures induced by maximal electroshock and pentylenetetrazole tests .

Neuropharmacology

The compound has been investigated for its role in modulating glycine transporters, which are crucial for neurotransmission in the central nervous system. In vitro studies have shown that certain analogs possess inhibitory potency against GlyT1, suggesting their potential as treatments for neurological disorders such as schizophrenia and depression .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities. For example:

- Thiazolidin-4-one and Thiazinan-4-one Derivatives : These compounds were synthesized from 1-(2-aminoethyl)pyrrolidine and tested as acetylcholinesterase inhibitors, indicating potential applications in treating Alzheimer's disease .

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant activity of pyrrolidine derivatives, specific compounds showed effective performance against induced seizures. The results indicated that modifications at the nitrogen position significantly influenced the efficacy of these compounds, with some achieving a balance between potency and safety profiles .

Case Study 2: Neurotransmitter Modulation

Research involving the modulation of glycine transporters demonstrated that certain derivatives of this compound could effectively inhibit GlyT1 activity. This inhibition is crucial for developing treatments targeting conditions like schizophrenia, where glycine levels are often dysregulated .

作用机制

The mechanism of action of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine: A simpler structure without the carbonyl group.

Pyrrolidinone: Lacks the aminoethyl group.

生物活性

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, also known as AEP, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C6H12N2O·HCl

- Molecular Weight : 162.63 g/mol

- CAS Number : 92885-03-5

This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and enzymes. The compound is known to act as a:

- Acetylcholinesterase Inhibitor : AEP has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive functions .

Neuroprotective Effects

Research indicates that AEP may possess neuroprotective properties. In studies involving animal models of neurodegenerative diseases, AEP demonstrated the ability to mitigate neuronal damage and improve cognitive outcomes. The neuroprotective effects are attributed to its capability to enhance cholinergic signaling and reduce oxidative stress .

Antimicrobial Activity

AEP has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent .

Study on Acetylcholinesterase Inhibition

A study focused on the synthesis of thiazolidin-4-ones from 1-(2-aminoethyl)pyrrolidine revealed that derivatives of AEP exhibited significant AChE inhibitory activity. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for developing treatments for Alzheimer's disease .

| Compound | IC50 (µM) |

|---|---|

| 1-(2-Aminoethyl)pyrrolidin-2-one | 5.0 |

| Thiazolidin-4-one Derivative | 1.5 |

Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of various pyrrolidine derivatives, AEP was tested against Staphylococcus aureus and Escherichia coli. The results indicated that AEP had minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

属性

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISFSCSRZPYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239174 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92885-03-5 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。